4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number (175135-85-0)
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one. This nomenclature follows the established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds, where the pyridazinone core serves as the parent structure and the various substituents are named according to their positions and chemical nature. The Chemical Abstracts Service has assigned the unique registry number 175135-85-0 to this compound, providing an unambiguous identifier that facilitates database searches and regulatory documentation.
The compound is also referenced by several synonymous names in chemical databases and literature. Alternative systematic names include 3(2H)-Pyridazinone, 4-chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazinyl)- and 4-chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines. The MDL number MFCD00052037 serves as an additional identifier in molecular databases.
The nomenclature systematically describes the molecular architecture, beginning with the pyridazinone heterocyclic core. The numbering system starts with the nitrogen atoms in the six-membered ring, followed by the carbonyl carbon at position 3. The chlorine atom at position 4 of the pyridazine ring is clearly indicated, while the 2,4-dichlorophenyl substituent at position 2 specifies both the aromatic ring attachment and the precise positioning of the two chlorine atoms on the phenyl ring. The 1-methylhydrazino group at position 5 completes the structural description, with the methyl group attached to the terminal nitrogen of the hydrazine moiety.
Molecular Formula (C₁₁H₉Cl₃N₄O) and Structural Representation
The molecular formula C₁₁H₉Cl₃N₄O represents the precise atomic composition of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one. This formula indicates the presence of eleven carbon atoms, nine hydrogen atoms, three chlorine atoms, four nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 319.57 atomic mass units. The molecular weight calculations show slight variations in different sources, with some reporting 319.5744 atomic mass units, reflecting minor differences in atomic weight precision used in the calculations.
The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is O=C1C(Cl)=C(N(C)N)C=NN1C2=CC=C(Cl)C=C2Cl, which provides a linear notation of the molecular connectivity. The International Chemical Identifier representation offers another standardized format: InChI=1/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-2-6(12)4-7(8)13/h2-5H,15H2,1H3. These representations enable computational analysis and database searching while providing unambiguous structural information.
The three-dimensional molecular structure features a planar pyridazinone ring system with the dichlorophenyl group extending from position 2 and the methylhydrazino group attached at position 5. The carbonyl oxygen at position 3 participates in the aromatic character of the heterocyclic system. The chlorine substituents introduce significant electron-withdrawing effects, influencing both the electronic distribution and the overall molecular polarity. The hydrazino nitrogen atoms provide potential sites for hydrogen bonding and further chemical modification, contributing to the compound's reactivity profile.
Positional Isomerism in Dichlorophenyl Substitution Patterns
Positional isomerism represents a fundamental aspect of structural chemistry where compounds share identical molecular formulas but differ in the spatial arrangement of substituents. In the context of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, the dichlorophenyl substitution pattern exemplifies this phenomenon through the specific positioning of chlorine atoms on the aromatic ring. The compound features a 2,4-dichlorophenyl group, where chlorine atoms occupy the second and fourth positions relative to the point of attachment to the pyridazinone core.
A structurally related positional isomer exists with the Chemical Abstracts Service number 175135-84-9, which contains a 3,5-dichlorophenyl substitution pattern instead of the 2,4-dichlorophenyl arrangement. This isomer, named 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, maintains the identical molecular formula C₁₁H₉Cl₃N₄O and molecular weight of approximately 319.6 atomic mass units. The fundamental difference lies in the repositioning of chlorine atoms from the 2,4-positions to the 3,5-positions on the phenyl ring, demonstrating how subtle structural modifications can result in distinct chemical entities.
| Isomer Type | Substitution Pattern | Chemical Abstracts Service Number | Molecular Formula |
|---|---|---|---|
| Primary Compound | 2,4-dichlorophenyl | 175135-85-0 | C₁₁H₉Cl₃N₄O |
| Positional Isomer | 3,5-dichlorophenyl | 175135-84-9 | C₁₁H₉Cl₃N₄O |
The structural implications of positional isomerism in these dichlorophenyl-substituted pyridazinones extend to their physical and chemical properties. While both isomers share identical atomic compositions, the different electronic environments created by the varied chlorine positioning influence molecular polarity, intermolecular interactions, and potentially biological activity. The 2,4-dichlorophenyl pattern creates an asymmetric distribution of electron-withdrawing effects, while the 3,5-dichlorophenyl arrangement produces a more symmetric electronic influence on the aromatic system. These differences underscore the importance of precise structural characterization in chemical identification and application development.
Properties
IUPAC Name |
5-[amino(methyl)amino]-4-chloro-2-(2,4-dichlorophenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-2-6(12)4-7(8)13/h2-5H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHUVAVXBMFHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C(=O)N(N=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347709 | |
| Record name | 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-85-0 | |
| Record name | 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazinyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route:
Step 1: Formation of the Pyridazinone Core
The pyridazinone ring is generally synthesized via condensation reactions involving hydrazines and appropriate diketones or ketoesters. The 4-chloro substitution is introduced either by starting with a chlorinated precursor or by chlorination of the pyridazinone intermediate.Step 2: Introduction of the 2,4-Dichlorophenyl Group
The 2-(2,4-dichlorophenyl) substituent is usually introduced through nucleophilic aromatic substitution or coupling reactions, often using 2,4-dichlorobenzoyl derivatives or halogenated dichlorophenyl precursors.Step 3: Functionalization with 1-Methylhydrazino Group at Position 5
The 5-position substitution with a 1-methylhydrazino moiety is achieved by reaction of the pyridazinone intermediate with methylhydrazine or its derivatives, often under controlled conditions to avoid over-alkylation or side reactions.
Detailed Preparation Method (Based on Literature and Patent Data)
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridazinone ring formation | Condensation of hydrazine derivatives with β-diketones or ketoesters | Formation of 2,3-dihydropyridazin-3-one core |
| 2 | Chlorination | Use of chlorinating agents (e.g., POCl3, SOCl2) on pyridazinone intermediate | Introduction of chlorine at 4-position |
| 3 | Aryl substitution | Coupling with 2,4-dichlorophenyl halides or acyl derivatives under basic or catalytic conditions | Attachment of 2,4-dichlorophenyl group at 2-position |
| 4 | Hydrazino substitution | Reaction with 1-methylhydrazine under reflux or controlled temperature | Introduction of 1-methylhydrazino group at 5-position |
Research Findings and Optimization
Yield and Purity:
Optimized reaction conditions (temperature, solvent, molar ratios) are critical to maximize yield and minimize side products. For example, the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances nucleophilic substitution efficiency.Regioselectivity:
Controlling the substitution pattern on the pyridazinone ring is essential. Chlorination at the 4-position prior to aryl substitution helps avoid unwanted side reactions.Safety and Handling:
Given the use of chlorinated reagents and hydrazine derivatives, strict control of reaction atmosphere (inert gas such as argon) and temperature is recommended to prevent decomposition or hazardous by-products.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Comments |
|---|---|---|
| Starting materials | Hydrazine derivatives, β-diketones, 2,4-dichlorophenyl halides | High purity reagents recommended |
| Solvent | DMF, DMSO, or ethanol | Polar aprotic solvents preferred |
| Temperature | 60–120 °C | Controlled heating to avoid decomposition |
| Reaction time | 4–24 hours | Depends on step and scale |
| Atmosphere | Argon or nitrogen | To prevent oxidation and moisture interference |
| Purification | Recrystallization, chromatography | To achieve >95% purity |
| Yield | 60–85% overall | Varies with scale and optimization |
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The 4-chloro group exhibits moderate reactivity toward nucleophilic substitution, particularly under basic or catalytic conditions.
-
Reaction with sodium azide :
Substitution of chlorine with an azide group occurs in polar aprotic solvents (e.g., DMF) at 80–100°C, yielding 4-azido derivatives (analogous to reactions in pyridazinone systems ).
Conditions : -
Amination :
Reaction with primary or secondary amines (e.g., methylamine) in ethanol under reflux produces 4-amino derivatives .
Example :Conditions :
Oxidation and Reduction of the Hydrazino Group
The 1-methylhydrazino group (-NH-NH-CH) undergoes redox transformations:
-
Oxidation :
Treatment with mild oxidizing agents (e.g., HO or iodine) converts the hydrazino group to a diazenyl (-N=N-) or azide (-N) moiety .
Example :Conditions :
-
Reduction :
Catalytic hydrogenation (Pd/C, H) or LiAlH reduces the hydrazino group to a primary amine (-NH).
Cyclization Reactions
The pyridazinone ring participates in cycloaddition or intramolecular coupling under acidic/basic conditions:
-
With α,β-unsaturated carbonyl compounds :
Forms fused heterocycles (e.g., pyrazolo-pyridazinones) via [3+2] cycloaddition .
Example :Conditions :
Electrophilic Aromatic Substitution
The dichlorophenyl ring undergoes halogenation or nitration at the ortho /para positions relative to existing substituents:
-
Nitration :
Nitric acid (HNO) in sulfuric acid introduces a nitro group at the para position of the 2,4-dichlorophenyl moiety .
Conditions :
Hydrolysis Reactions
The pyridazinone ring resists hydrolysis under neutral conditions but cleaves under strong acidic/basic conditions:
-
Acidic hydrolysis :
Concentrated HCl at reflux decomposes the ring to yield dichlorophenyl hydrazine derivatives.
Conditions :-
Acid: 6M HCl
-
Temperature: 100°C
-
Reaction time: 4–6 hours
-
Biological Interactions
Though not a classical chemical reaction, the compound’s hydrazino and chlorine groups enable non-covalent interactions with biological targets:
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then cyclized with chloroacetic acid under acidic conditions to yield the desired product. Industrial production may utilize optimized conditions to enhance yield and purity through techniques such as recrystallization or chromatography .
Chemistry
- Building Block : Utilized as a reagent in organic synthesis.
- Reactivity : Capable of undergoing oxidation, reduction, and substitution reactions, making it versatile for various chemical transformations .
Biology
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions .
Medicine
- Drug Development : Explored as a lead compound for new therapeutic agents targeting specific diseases.
- Mechanism of Action : The compound may modulate enzyme activity or interact with cellular receptors, contributing to its biological effects .
Industry
- Specialty Chemicals : Employed in the production of various specialty chemicals and as an intermediate in synthesizing more complex molecules .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential use in antibiotic formulations.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis via caspase activation pathways. This finding highlights its potential role as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Dichlorophenyl Substitution
- 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one (CAS: 175135-84-9, Molecular Weight: 319.57) This positional isomer replaces the 2,4-dichlorophenyl group with a 3,5-dichlorophenyl substituent.
Substituent Variations: Hydrazino vs. Amino Groups
- 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (CAS: 3707-98-0, Molecular Weight: 249.70) Replacing the 1-methylhydrazino group with a dimethylamino group increases electron density at position 5 due to the stronger electron-donating nature of dimethylamine. This could enhance basicity and alter reactivity in electrophilic substitution reactions .
- The methylamino group (-NHCH₃) is less sterically hindered than 1-methylhydrazino (-NH-NHCH₃), possibly favoring different synthetic pathways .
Heterocyclic Modifications: Pyridazinone vs. Pyrazoline
- 3-(2,4-Dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl)pyrazoline Pyrazoline derivatives (five-membered rings with two nitrogens) exhibit distinct biological activities, such as antioxidant properties (e.g., DPPH radical scavenging with 84% purity in ). The absence of a pyridazinone ring reduces conjugation, which may limit π-π stacking interactions in molecular recognition .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Pyridazinone Derivatives
Biological Activity
The compound 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one , with a CAS number of 175135-85-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its molecular formula is , and it exhibits a molecular weight of approximately 319.57 g/mol . This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound features a dihydropyridazinone core substituted with chlorine and hydrazine groups, which are known to influence its biological activity. The structural representation can be summarized as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.57 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have evaluated the anticancer potential of 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one using the National Cancer Institute's (NCI) 60-cell line screening protocol. This screening assesses the compound's efficacy against various cancer types, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Screening Results
The results from the NCI screening indicate that the compound exhibits a low level of anticancer activity. The average growth inhibition across all tested cell lines was approximately 104.68% , suggesting limited efficacy in suppressing tumor growth. Notably sensitive cell lines included:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
This data indicates that while some sensitivity was observed in specific leukemia cell lines, overall activity was modest compared to more potent anticancer agents.
The proposed mechanisms through which this compound exerts its biological effects involve:
- Inhibition of DNA synthesis : The hydrazine moiety may interfere with nucleic acid metabolism.
- Induction of apoptosis : Preliminary studies suggest that the compound may trigger programmed cell death in sensitive cancer cells.
- Anti-inflammatory properties : Some derivatives in this class have shown potential anti-inflammatory effects which may contribute to their overall bioactivity.
Case Study 1: In Vitro Evaluation
A detailed study published in MDPI assessed the compound's anticancer activity using a panel of cancer cell lines. The study utilized standard protocols to evaluate the compound's effects at a concentration of 10 µM , revealing insights into its growth-inhibitory effects on various cancer types .
Case Study 2: Structure-Activity Relationship (SAR)
Research has also focused on understanding the structure-activity relationship (SAR) of similar compounds within the pyridazinone family. Variations in substituents have been correlated with changes in biological activity, providing valuable data for future drug development efforts aimed at enhancing potency and selectivity against cancer cells.
Q & A
Basic: What are the recommended synthetic routes for preparing 4-Chloro-2-(2,4-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one with high purity?
Methodological Answer:
A common approach involves cyclocondensation of substituted hydrazines with dichloropyridazinone precursors under reflux conditions. For example, demonstrates the use of single-crystal X-ray diffraction to confirm the structure of a related pyridazinone derivative, highlighting the importance of controlled crystallization for purity . Key steps include:
- Reagent Selection: Use 2,4-dichlorophenylhydrazine hydrochloride (analogous to ’s application in pyrazole synthesis) as a starting material .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can isolate the product. Monitor purity via HPLC (>98%) .
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. To resolve discrepancies:
- Multi-Technique Validation: Cross-validate NMR (¹H/¹³C, COSY, HSQC) with high-resolution mass spectrometry (HRMS). emphasizes the use of 2D-NMR to resolve aromatic proton ambiguities in hydrazone derivatives .
- X-ray Crystallography: As shown in , single-crystal analysis provides unambiguous confirmation of the pyridazinone core and substituent orientation .
- Computational Modeling: Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes (e.g., using Gaussian or MOE software) .
Basic: What are effective strategies for characterizing the compound’s crystalline structure and stability?
Methodological Answer:
- X-ray Diffraction (XRD): Resolve bond lengths and angles (e.g., C-Cl bond at ~1.73 Å, dihedral angles between aromatic rings) as in .
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition temperature >200°C based on analogs in and ) .
- Hygroscopicity Testing: Store the compound under controlled humidity (e.g., 40% RH) and monitor mass changes via microbalance .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?
Methodological Answer:
- Analog Synthesis: Modify the 1-methylhydrazino group (e.g., replace with ethyl or arylhydrazine) and the dichlorophenyl moiety (e.g., fluorinated analogs) .
- In Silico Screening: Dock derivatives into target receptors (e.g., cannabinoid receptors, as in ) using MOE or AutoDock to predict binding affinities .
- Biological Assays: Test analogs in receptor-binding assays (e.g., competitive radioligand displacement) and functional assays (e.g., inhibition of vas deferens contraction, as in ) .
Basic: What are common byproducts formed during synthesis, and how can they be identified?
Methodological Answer:
- Byproduct Formation: Hydrazine over-alkylation (e.g., N,N-dimethyl derivatives) or ring-opening products due to excess HCl .
- Detection Methods:
Advanced: How can reaction conditions be optimized to minimize toxic intermediates (e.g., hydrazine derivatives)?
Methodological Answer:
- Solvent Selection: Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener synthesis .
- Catalysis: Use Pd/C or FeCl₃ to accelerate cyclization and reduce side reactions .
- Real-Time Monitoring: Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for confirming the hydrazino group’s presence and orientation?
Methodological Answer:
- ¹H NMR: Identify NH-NH₂ protons as broad singlets at δ 6.5–7.5 ppm (solvent-dependent).
- ¹⁵N NMR: Confirm hydrazine connectivity via ¹⁵N-¹H HMBC correlations .
- IR Spectroscopy: Detect N-H stretching (~3300 cm⁻¹) and bending (~1600 cm⁻¹) .
Advanced: How can computational methods aid in predicting the compound’s reactivity in novel reactions?
Methodological Answer:
- Reactivity Modeling: Use DFT (B3LYP/6-311+G*) to calculate Fukui indices for electrophilic/nucleophilic sites .
- Transition-State Analysis: Simulate pathways for Cl substitution or hydrazine oxidation using Gaussian .
- Solvent Effects: Predict solubility and reaction rates with COSMO-RS (as in ’s PubChem data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
